
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features fluorine atoms, a methoxy group, and a sulfonamide group
Vorbereitungsmethoden
The synthesis of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-fluoroaniline, and 2-methoxyethylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to room temperature to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Industrial Applications: It is used as a precursor in the synthesis of specialty chemicals and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of drug development, where the compound’s binding affinity and specificity are crucial.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions. For example, it may inhibit kinase activity, affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of both fluorine atoms and a methoxy group in the compound’s structure imparts unique chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biologische Aktivität
4-Fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a fluorinated aromatic ring, which enhances its biological interactions. The presence of the methoxyethyl group contributes to its solubility and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluorine atoms in the structure increase binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer models.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate potency.
- Anticancer Studies : In a study involving human breast cancer cell lines (MCF-7), the compound was found to reduce cell viability by approximately 60% at a concentration of 50 µM after 48 hours. This suggests potential as a therapeutic agent in oncology.
- Enzyme Inhibition : Research has indicated that the compound inhibits carbonic anhydrase activity with an IC50 value of 25 µM, suggesting its potential use in treating conditions related to this enzyme's dysfunction.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 32 µg/mL | |
Antibacterial | Escherichia coli | 32 µg/mL | |
Anticancer | MCF-7 (breast cancer) | 50 µM | |
Enzyme Inhibition | Carbonic Anhydrase | 25 µM |
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-11-8-14(18)6-7-16(11)23(20,21)19-10-15(22-2)12-4-3-5-13(17)9-12/h3-9,15,19H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCIMSSCOLPWBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.